molecular formula C7H8N2O4S B3056738 3-(Hydrazinosulphonyl)benzoic acid CAS No. 7385-52-6

3-(Hydrazinosulphonyl)benzoic acid

Cat. No.: B3056738
CAS No.: 7385-52-6
M. Wt: 216.22 g/mol
InChI Key: BQHAFKLOEIYFMY-UHFFFAOYSA-N
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Description

Contemporary Significance in Chemical Sciences

The molecule possesses both a carboxylic acid group and a hydrazinosulfonyl group, functionalities that, in other molecules, are known to be reactive and useful for creating a variety of derivatives. For instance, benzoic acid and its derivatives are widely used as precursors in the synthesis of pharmaceuticals and other organic compounds. chemrj.orgbrainly.in Similarly, the hydrazino moiety is a key component in the synthesis of many heterocyclic compounds and is known to be a reactive functional group. chemicalbook.com The sulfonyl group is also a common pharmacophore in medicinal chemistry. The combination of these functional groups in 3-(Hydrazinosulphonyl)benzoic acid could theoretically make it a versatile building block. However, without specific studies, its practical significance remains speculative.

Interdisciplinary Research Landscape and Scope

The interdisciplinary research landscape for this compound is currently undeveloped. While related compounds have found applications in diverse fields, there is no direct evidence of this specific molecule being utilized in areas such as medicinal chemistry, materials science, or catalysis.

For example, various benzoic acid derivatives are investigated as potential therapeutic agents, including for the treatment of skin conditions or as drug intermediates. nih.govmedchemexpress.com Hydrazone derivatives of other benzoic acids have been synthesized and studied for their antimicrobial properties. However, no such studies have been found that specifically involve this compound.

The presence of both a potential ligand-forming site (carboxylic acid) and a reactive hydrazide suggests that it could, in theory, be used as a linker in the synthesis of coordination polymers or metal-organic frameworks (MOFs). However, a review of the literature did not reveal any instances of its use for this purpose.

Chemical Compound Information

Compound Name
This compound
3-hydrazinobenzoic acid
Benzoic acid
Sodium benzoate
Potassium benzoate
Salicylic (B10762653) acid

Chemical Properties

PropertyValueSource
Molecular FormulaC7H8N2O4S nih.gov
Molecular Weight216.22 g/mol nih.gov
CAS Number7385-52-6 chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(hydrazinesulfonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O4S/c8-9-14(12,13)6-3-1-2-5(4-6)7(10)11/h1-4,9H,8H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHAFKLOEIYFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NN)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30224419
Record name 3-(Hydrazinosulphonyl)benzoic acid
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Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7385-52-6
Record name Benzoic acid, 3-(hydrazinosulfonyl)-
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Record name 3-(HYDRAZINOSULFONYL)BENZOIC ACID
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Synthetic Methodologies and Precursor Chemistry of 3 Hydrazinosulphonyl Benzoic Acid

Established Synthetic Pathways

The formation of 3-(hydrazinosulphonyl)benzoic acid is primarily achieved through well-documented synthetic routes that leverage substituted benzoic acids as foundational starting materials. These pathways are characterized by a sequence of chemical transformations designed to introduce the desired functional groups onto the benzene (B151609) ring.

Multi-Step Synthesis from Substituted Benzoic Acids

The synthesis of this compound typically begins with a substituted benzoic acid. A common strategy involves the sulfonation of benzoic acid, which predominantly yields 3-sulfobenzoic acid due to the meta-directing effect of the carboxylic acid group. google.com This intermediate is a critical juncture in the synthetic sequence. The subsequent conversion of the sulfonic acid group into a sulfonyl chloride is a key transformation, often accomplished using chlorinating agents. This reactive intermediate, 3-(chlorosulfonyl)benzoic acid, is then reacted with hydrazine (B178648) to form the final product, this compound.

Another established route starts from 3-aminobenzoic acid. This precursor undergoes diazotization followed by a reduction reaction to yield 3-hydrazinobenzoic acid. chemicalbook.com Subsequent sulfonylation would then be required to introduce the sulfonyl group, leading to the target molecule. This pathway highlights the versatility of using differently substituted benzoic acids to achieve the same final product.

Role of Intermediate Aminobenzoic Acid Derivatives in Synthesis

Aminobenzoic acids, particularly 3-aminobenzoic acid, serve as crucial intermediates in the synthesis of various complex organic molecules, including derivatives of this compound. nih.govresearchgate.net The amino group in these compounds can be readily converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring. scholarsresearchlibrary.com For instance, the diazotization of 3-aminobenzoic acid followed by reaction with a sulfur-containing nucleophile can be a viable, though less direct, route to introduce the sulfonyl moiety.

The reactivity of the amino group allows for various derivatization strategies. For example, it can be protected during other reaction steps and later converted to the desired hydrazino group. The strategic use of aminobenzoic acid derivatives allows for a modular approach to the synthesis, enabling the construction of a library of related compounds for further research. nih.gov

Novel Synthetic Approaches and Catalyst Systems

While established methods are reliable, research continues to explore novel synthetic approaches to improve efficiency, yield, and sustainability. Modern synthetic chemistry often focuses on the development of new catalyst systems to facilitate challenging transformations under milder conditions. For the synthesis of this compound and its precursors, this could involve the use of transition metal catalysts for C-H activation or for facilitating the sulfonation or amination steps.

For instance, advancements in catalytic C-H functionalization could potentially allow for the direct introduction of the sulfonyl or a precursor group onto the benzoic acid backbone, bypassing some of the traditional steps. While specific novel catalysts for the direct synthesis of this compound are not yet widely reported in mainstream literature, the principles of modern catalysis offer promising avenues for future synthetic innovations in this area.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of any synthetic pathway is heavily dependent on the optimization of reaction conditions. For the multi-step synthesis of this compound, each step requires careful control of parameters such as temperature, reaction time, solvent, and stoichiometry of reagents to maximize the yield and purity of the product.

For example, in the diazotization of 3-aminobenzoic acid, maintaining a low temperature (typically 0-5 °C) is crucial to prevent the decomposition of the unstable diazonium salt. chemicalbook.com Similarly, during the reaction of 3-(chlorosulfonyl)benzoic acid with hydrazine, controlling the addition rate and temperature is important to avoid side reactions and ensure the selective formation of the desired hydrazinosulfonyl derivative. Purification techniques, such as recrystallization or column chromatography, are often employed to isolate the final product with high purity. chemicalbook.com

The table below summarizes key reaction parameters that are often optimized in the synthesis of related benzoic acid derivatives, which are applicable to the synthesis of this compound.

ParameterTypical Range/ConditionRationale for Optimization
Temperature 0 °C to refluxControls reaction rate and minimizes side reactions/decomposition.
Solvent Aqueous, organic (e.g., ethanol, acetone), or biphasicAffects solubility of reactants and can influence reaction mechanism.
Catalyst Acid, base, or metal-basedIncreases reaction rate and can enhance selectivity.
Reaction Time Minutes to several hoursEnsures complete conversion of starting materials.
pH Acidic, neutral, or basicCritical for reactions involving ionizable groups like carboxylic acids and amines.

Precursor Design and Derivatization Strategies for this compound Synthesis

The design and selection of appropriate precursors are fundamental to the successful synthesis of this compound. The strategic derivatization of these precursors can streamline the synthetic process and allow for the introduction of diverse functionalities.

Utilization of Chlorosulfonyl Benzoic Acid Derivatives in Synthesis

The most direct precursor for the final step in the synthesis of this compound is 3-(chlorosulfonyl)benzoic acid. sigmaaldrich.com This highly reactive compound is typically prepared from 3-sulfobenzoic acid by treatment with a chlorinating agent like thionyl chloride or phosphorus pentachloride. The chlorosulfonyl group is an excellent electrophile, readily undergoing nucleophilic substitution with hydrazine (H₂NNH₂) or its derivatives.

This reaction is a cornerstone of the synthesis. The nucleophilic nitrogen of hydrazine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the sulfonohydrazide bond. The use of 3-(chlorosulfonyl)benzoic acid as a precursor is advantageous due to its high reactivity, which often leads to good yields of the final product under relatively mild conditions. A recent study has also highlighted the use of 3-(chlorosulfonyl)benzoic acid as a derivatization agent for the analysis of other chemical compounds, underscoring its utility in chemical synthesis. nih.gov

Transformations Involving Sulfonyl Chlorides and Hydrazine Derivatives

The principal and most direct method for the synthesis of this compound involves the reaction of its corresponding sulfonyl chloride precursor, 3-(chlorosulfonyl)benzoic acid, with a hydrazine derivative, most commonly hydrazine hydrate (B1144303). This reaction is a standard method for preparing aryl sulfonyl hydrazides. researchgate.netekb.eg

The underlying mechanism is a nucleophilic acyl substitution at the sulfur atom. The nitrogen atom of hydrazine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a molecule of hydrogen chloride (HCl), which is typically neutralized by a base present in the reaction mixture. Using an excess of hydrazine hydrate is a common strategy, as it serves both as the nucleophile and the base to capture the HCl produced. google.comorgsyn.org

The reaction is generally carried out in a suitable solvent at controlled temperatures to manage the exothermic nature of the reaction and to minimize the formation of by-products. The product, this compound, often precipitates from the reaction mixture as a solid and can be isolated through simple filtration. researchgate.net

ParameterConditionRationale / Notes
Precursor 3-(Chlorosulfonyl)benzoic acidThe key starting material containing the required benzoic acid and sulfonyl chloride moieties. researchgate.net
Reagent Hydrazine hydrate (e.g., 80-99%)Serves as the source of the hydrazinyl group. researchgate.netlookchem.com An excess is often used to act as an acid scavenger. google.com
Solvent Tetrahydrofuran (THF), Methanol, Ethanol, WaterThe choice of solvent depends on the solubility of the reactants and the ease of product isolation. researchgate.netorgsyn.orglookchem.com Water is an environmentally friendly and cost-effective option. lookchem.com
Temperature 0°C to room temperature (e.g., 10-20°C)Cooling is often necessary to control the exothermicity of the reaction between the sulfonyl chloride and hydrazine. orgsyn.org
Base (optional) Triethylamine (Et3N), Sodium Hydroxide (NaOH)An external base can be used to neutralize the HCl byproduct, especially if only a stoichiometric amount of hydrazine is used. google.comlookchem.com
Work-up Filtration, Washing, DryingThe product typically precipitates and can be collected by filtration, washed to remove impurities, and dried. google.comorgsyn.org

This table presents typical conditions for the synthesis of aryl sulfonyl hydrazides based on established procedures for analogous compounds.

Comparative Analysis of Synthetic Routes: Efficiency and Scalability

While other theoretical routes to sulfonyl hydrazides exist, such as the reaction of sulfonate esters with hydrazine hydrate, the reaction between a sulfonyl chloride and hydrazine is the most prevalent due to its efficiency, reliability, and scalability. researchgate.netgoogle.com

Efficiency:

The synthesis of aryl sulfonyl hydrazides from sulfonyl chlorides is known for its high efficiency, with yields often being very high and sometimes approaching theoretical limits based on the limiting reagent. google.com Key factors influencing the efficiency include:

Purity of Reactants: High-purity 3-(chlorosulfonyl)benzoic acid and hydrazine hydrate are essential for a clean reaction and high yield.

Stoichiometry: The molar ratio of reactants is crucial. An excess of hydrazine is generally employed to ensure complete conversion of the sulfonyl chloride and to prevent the formation of the N,N'-di(sulfonyl)hydrazine byproduct, where two sulfonyl groups react with one hydrazine molecule. orgsyn.org

Temperature Control: Maintaining a low temperature during the addition of hydrazine helps to suppress side reactions and ensures the desired product is formed selectively. orgsyn.org

pH Control: In aqueous media, maintaining an appropriate pH can be important for maximizing the yield and purity of the final product. google.com

Scalability:

The synthesis of this compound via the sulfonyl chloride route is highly amenable to industrial-scale production. google.commdpi.com Several factors contribute to its excellent scalability:

Availability of Precursors: The starting materials, including various benzoic acid derivatives and chlorosulfuric acid (for preparing the sulfonyl chloride), are often readily available industrial chemicals. ekb.eg

Simple Process: The reaction typically involves straightforward mixing and filtration steps, which can be easily implemented in standard chemical reactors. google.com

Favorable Economics: The use of inexpensive reagents and solvents, such as water, coupled with high yields, makes the process economically viable for large-scale manufacturing. lookchem.com

Robustness: The reaction is generally robust and reliable, providing consistent results on a larger scale. A U.S. patent describes the preparation of organic sulfonyl hydrazides in high yields using processes that are well-suited for industrial application. google.com

FeatureRoute: Sulfonyl Chloride + HydrazineAnalysis for Efficiency & Scalability
Yield Typically high (>90%)Favorable for both efficiency and scalability. google.comorgsyn.org
Byproducts N,N'-di(sulfonyl)hydrazine, hydrolysis productsCan be minimized with excess hydrazine and temperature control, simplifying purification on a large scale. orgsyn.org
Reagents 3-(chlorosulfonyl)benzoic acid, hydrazine hydrateGenerally accessible and cost-effective for industrial production. ekb.eggoogle.com
Solvents Water, Alcohols, THFThe ability to use water as a solvent is a significant advantage for green chemistry and cost on a large scale. lookchem.com
Process Simplicity Simple addition, stirring, and filtrationThe process does not typically require complex equipment or purification methods like chromatography, making it ideal for scaling up. google.com

Reactivity and Derivatization Chemistry of 3 Hydrazinosulphonyl Benzoic Acid

Chemical Transformations of the Hydrazinosulfonyl Moiety

The hydrazinosulfonyl group is a key structural feature of 3-(hydrazinosulphonyl)benzoic acid, imparting it with distinct reactive properties. This moiety is composed of a sulfonyl group directly attached to a hydrazine (B178648) group, creating a unique electronic environment that influences its chemical behavior.

Nucleophilic and Electrophilic Reactions

The hydrazinosulfonyl moiety possesses both nucleophilic and electrophilic characteristics. The terminal nitrogen atom of the hydrazine group has a lone pair of electrons, making it a potential nucleophile. This allows it to participate in reactions with various electrophiles. Conversely, the sulfur atom of the sulfonyl group is electron-deficient due to the presence of two highly electronegative oxygen atoms, rendering it susceptible to nucleophilic attack. This dual reactivity allows for a range of chemical transformations at this site. ontosight.ai

Condensation Reactions and Hydrazone Formation

A significant reaction of the hydrazinosulfonyl group is its condensation with aldehydes and ketones to form hydrazones. wikipedia.org This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. wikipedia.orglibretexts.org The formation of these hydrazone derivatives is a widely used method for the chemical modification of this compound and related compounds. wikipedia.orgmdpi.comnih.govnih.gov The reaction is often carried out in an organic solvent, sometimes with the addition of a catalyst like acetic acid. nih.gov

Table 1: Examples of Hydrazone Formation Reactions

Reactant 1Reactant 2Product
This compoundAldehyde (R-CHO)3-((2-Alkylidenehydrazino)sulfonyl)benzoic acid
This compoundKetone (R-CO-R')3-((2-Dialkylidenehydrazino)sulfonyl)benzoic acid

Redox Chemistry and Oxidative Conversions

The hydrazino group within the hydrazinosulfonyl moiety can participate in redox reactions. ontosight.ai It can be oxidized under certain conditions, leading to various transformation products. For instance, oxidation can result in the formation of diazenes or other nitrogen-containing functional groups. The specific products formed depend on the oxidizing agent used and the reaction conditions. The presence of the electron-withdrawing sulfonyl group can influence the oxidation potential of the hydrazine moiety. Additionally, studies on the oxidation of benzoic acid itself have been investigated, for example, through the reaction with hydrogen peroxide and nitrite, which can lead to hydroxylated and nitrated byproducts. nih.gov

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group at the 3-position of the benzene (B151609) ring is another reactive site in this compound, allowing for a variety of derivatization strategies.

Esterification and Hydrolysis Mechanisms

The carboxylic acid group can undergo esterification with alcohols in the presence of an acid catalyst, such as sulfuric acid, to form the corresponding esters. libretexts.orgtcu.eduresearchgate.net This is a reversible reaction, and to drive it towards the formation of the ester, an excess of the alcohol is often used, and the water formed during the reaction is removed. tcu.edugoogle.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. ucalgary.ca

Conversely, the resulting esters can be hydrolyzed back to the carboxylic acid and the alcohol. ucalgary.cachemguide.co.uk This hydrolysis can be catalyzed by either acid or base. ucalgary.calibretexts.org Acid-catalyzed hydrolysis is the reverse of esterification. chemguide.co.uklibretexts.org Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the salt of the carboxylic acid and the alcohol. ucalgary.calibretexts.orgmasterorganicchemistry.com

Table 2: Esterification and Hydrolysis of this compound

ReactionReactantsProductsConditions
EsterificationThis compound, Alcohol (R-OH)3-(Hydrazinosulphonyl)benzoate ester, WaterAcid catalyst, Heat
Acid Hydrolysis3-(Hydrazinosulphonyl)benzoate ester, WaterThis compound, Alcohol (R-OH)Acid catalyst, Heat
Base Hydrolysis (Saponification)3-(Hydrazinosulphonyl)benzoate ester, Base (e.g., NaOH)Salt of this compound, Alcohol (R-OH)Heat

Amide Bond Formation

The carboxylic acid group of this compound can be converted into an amide by reacting with an amine. This reaction typically requires the activation of the carboxylic acid, as it does not react directly with amines under normal conditions. nih.gov Common methods for activation include converting the carboxylic acid to a more reactive derivative, such as an acid chloride, or using coupling reagents. nih.govrsc.org These reagents facilitate the formation of the amide bond by activating the carboxyl group, allowing it to be attacked by the amine nucleophile. nih.govnih.gov This process is fundamental in peptide synthesis and the creation of various other amide-containing compounds. rsc.orgnih.gov

Aromatic Ring Functionalization

The functionalization of the aromatic ring of this compound is governed by the electronic properties of its existing substituents: the hydrazinosulphonyl (-SO₂NHNH₂) group and the carboxylic acid (-COOH) group.

In electrophilic aromatic substitution (EAS) reactions, an electrophile attacks the electron-rich benzene ring. The position of this attack is directed by the substituents already present on the ring. Both the sulphonyl component of the hydrazinosulphonyl group and the carboxylic acid group are powerful electron-withdrawing groups. Such groups are known as deactivating groups and direct incoming electrophiles to the meta position relative to themselves. mnstate.edu

For this compound, the substituents are in a meta-relationship (positions 1 and 3). The remaining open positions on the ring are 2, 4, 5, and 6.

Position 2 is ortho to the -COOH group and ortho to the -SO₂NHNH₂ group.

Position 4 is para to the -COOH group and ortho to the -SO₂NHNH₂ group.

Position 5 is meta to both the -COOH and -SO₂NHNH₂ groups.

Position 6 is ortho to the -COOH group and para to the -SO₂NHNH₂ group.

Because both existing groups are meta-directors, they deactivate the ortho and para positions relative to themselves. The position that is meta to both substituents (position 5) would be the most favorable site for electrophilic attack, as it is the least deactivated position. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to yield a product where the new substituent is added at the C-5 position. uci.edulibretexts.org

The reactivity of an aromatic ring towards electrophilic attack is significantly influenced by its substituents. Groups that donate electron density to the ring activate it, making it more nucleophilic and reactive. Conversely, groups that withdraw electron density deactivate the ring, making it less reactive.

Both the carboxylic acid and the sulphonyl groups are strongly deactivating due to their electron-withdrawing nature, which operates through two primary mechanisms:

Inductive Effect: The high electronegativity of the oxygen atoms in both the carboxyl and sulphonyl groups pulls electron density away from the benzene ring through the sigma bonds.

Resonance Effect: Both groups can withdraw electron density from the aromatic pi system through resonance, placing a partial positive charge on the ring, particularly at the ortho and para positions. This effect strongly disfavors the formation of the carbocation intermediate (a sigma complex) required for ortho/para attack. mnstate.edu

As a result, the benzene ring of this compound is significantly less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene. Harsher reaction conditions, such as higher temperatures or stronger catalysts, are typically required to achieve functionalization of the aromatic ring. masterorganicchemistry.com

Ring PositionRelationship to -COOH (C1)Relationship to -SO₂NHNH₂ (C3)Electronic EffectPredicted Reactivity
C-2 OrthoOrthoHighly DeactivatedUnlikely Substitution
C-4 ParaOrthoHighly DeactivatedUnlikely Substitution
C-5 MetaMetaLeast DeactivatedFavored Substitution
C-6 OrthoParaHighly DeactivatedUnlikely Substitution

Advanced Derivatization for Analytical and Synthetic Applications

The functional groups of this compound make it a candidate for use as a derivatizing agent to improve the analytical detection of other molecules, particularly in mass spectrometry and chromatography.

Charge-switch derivatization is a technique used to enhance the ionization efficiency and sensitivity of analytes in mass spectrometry. A closely related compound, 3-(chlorosulfonyl)benzoic acid, has been successfully used in a novel derivatization method for the sensitive analysis of lipids like sterols and acylglycerols by reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS). nih.govscilit.com

In this method, the derivatizing agent reacts with the analyte, introducing a permanent charge or a readily ionizable group. nih.gov This "charge-switch" allows the analysis to be performed in a different ion mode, often leading to higher stability in the ion source, better ionization efficiency, and lower detection limits. nih.govscilit.com For instance, lipids that are normally detected in the positive ion mode can be derivatized to be detected in the negative ion mode with significantly improved sensitivity, reaching levels as low as 15–25 pmol/mL for free sterols in plasma. nih.govresearchgate.net The derivatization process using 3-(chlorosulfonyl)benzoic acid was optimized to a reaction time of 40 minutes at 60 °C. nih.gov

Given its structure, this compound could function similarly. The hydrazino group can react selectively with carbonyl compounds (aldehydes and ketones), while the sulphonic acid moiety provides a permanent negative charge, making the resulting derivative highly suitable for sensitive analysis in the negative ion mode of a mass spectrometer. A similar strategy using 3-nitrophenylhydrazine (B1228671) (3-NPH) has been employed to target carbonyl, carboxyl, and phosphoryl groups simultaneously, significantly improving detection sensitivity and chromatographic separation for metabolomic analysis. nih.gov

Derivatization is a common sample preparation step in chromatography to improve the volatility, thermal stability, and detectability of analytes. The hydrazino group (-NHNH₂) in this compound is a key functional group for this purpose. Hydrazines are well-known derivatizing agents that react with aldehydes and ketones to form stable hydrazone derivatives. unesp.br

This reaction is highly valuable for several reasons:

It targets a specific class of compounds (carbonyls).

The resulting hydrazones often have improved chromatographic properties (e.g., better peak shape) compared to the parent aldehydes or ketones.

The introduction of the bulky and aromatic derivatizing agent can enhance the response of detectors like a Flame Ionization Detector (FID) or a UV detector.

Mechanistic Investigations of Reactions Involving 3 Hydrazinosulphonyl Benzoic Acid

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Kinetic and spectroscopic studies are powerful tools for elucidating reaction mechanisms, providing insights into reaction rates, the order of reactions, and the influence of various parameters such as reactant concentrations, temperature, and catalysts. While specific kinetic data for reactions of 3-(Hydrazinosulphonyl)benzoic acid are scarce, we can draw parallels from studies on similar structures, such as benzoic acid and its derivatives.

For instance, studies on the oxidation of benzoic acid hydrazide by vanadium(V) in an acidic medium have shown the formation of a complex between the reactants, which then decomposes in a subsequent rate-determining step to yield the products. wikipedia.org Such a mechanism, involving pre-equilibrium complex formation, is common in the oxidation of hydrazides. It is plausible that this compound would undergo similar complex formation in its oxidation reactions.

Spectroscopic methods such as UV-Vis, IR, and NMR are invaluable in tracking the progress of a reaction and identifying transient species. In the context of this compound, IR spectroscopy could be used to monitor the disappearance of the N-H and S=O stretching vibrations of the hydrazinosulphonyl group or the C=O and O-H vibrations of the carboxylic acid group, depending on the reaction being studied. Similarly, changes in the UV-Vis spectrum would indicate alterations to the aromatic system or the formation of new chromophores.

Table 1: Spectroscopic Data for Functional Groups in this compound and Related Compounds

Functional GroupCompoundSpectroscopic TechniqueCharacteristic Peak/SignalReference
Hydrazide (NH-NH)N,N'-diacylhydrazines1H-NMRTwo singlets at 10.11–11.20 ppm and 9.72–10.55 ppm nih.gov
Carboxylic Acid (C=O)(Z)-2-((4-(2,4-dichlorostyryl)-6-oxo-6,7-dihydro-1,3,5-thiadiazepin-2-yl)amino)benzoic acidIR1682 cm-1 ekb.eg
Carboxylic Acid (OH)(Z)-2-((4-(2,4-dichlorostyryl)-6-oxo-6,7-dihydro-1,3,5-thiadiazepin-2-yl)amino)benzoic acidIR3085 cm-1 ekb.eg

Kinetic studies on the reaction of benzoic acid with radicals like OH, NO₃, and SO₄⁻ have shown that the reaction rates and pathways are highly dependent on the nature of the radical and the reaction medium. nih.govrsc.org For example, the total reaction rate constant for OH radicals with benzoic acid in atmospheric water droplets at 298.15 K is 2.35 × 10⁻¹¹ cm³ per molecule per second. nih.govrsc.org While the hydrazinosulphonyl group would influence the electron density of the benzene (B151609) ring and thus the reaction rate, the general principles of radical addition and abstraction would likely apply.

Proton Transfer Dynamics and Acidity Correlations

The acidity of this compound is determined by the ionization of the carboxylic acid proton and potentially the protons of the hydrazinosulphonyl group. The position of the electron-withdrawing sulphonyl group at the meta-position of the benzoic acid ring is expected to influence its pKa value.

Substituents on the benzene ring of benzoic acid affect its acidity through a combination of inductive and resonance effects. Electron-withdrawing groups generally increase the acidity (lower the pKa) by stabilizing the resulting carboxylate anion. The -SO₂NHNH₂ group is expected to be electron-withdrawing due to the electronegativity of the sulfur and oxygen atoms. In a study of substituted benzoic acids, the -SO₂CF₃ group, a very strong electron-withdrawing group, was found to significantly increase the acidity. nih.gov While less potent than -SO₂CF₃, the hydrazinosulphonyl group will still enhance the acidity of the benzoic acid compared to the unsubstituted parent molecule.

The Hammett equation provides a quantitative measure of the effect of meta- and para-substituents on the reactivity of benzene derivatives. For this compound, the substituent is at the meta position, and therefore, its effect on acidity will be primarily inductive.

Proton transfer dynamics, especially in the excited state, have been studied for related molecules like 3-hydroxybenzoic acid. chemicalbook.comresearchgate.net These studies reveal that upon photoexcitation, the acidity of the molecule can change significantly, leading to excited-state proton transfer (ESPT). While no specific ESPT studies on this compound are available, it is an area of potential interest, as the hydrazinosulphonyl group could participate in or influence intramolecular or intermolecular proton transfer processes.

Table 2: pKa Values of Substituted Benzoic Acids

Substituent (at meta-position)pKa in WaterReference
H4.20 organicchemistrydata.org
NO₂3.45 organicchemistrydata.org
CH₃4.27 organicchemistrydata.org
OH4.08 quora.com
OCH₃4.09 quora.com

Note: The pKa for this compound is not available in the cited literature, but it is expected to be lower than 4.20 due to the electron-withdrawing nature of the hydrazinosulphonyl group.

Intermediate Identification and Characterization

The identification and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. In many reactions, intermediates are transient and require specialized techniques for their detection, such as flash photolysis, low-temperature spectroscopy, or trapping experiments.

For reactions involving the aromatic ring of this compound, such as electrophilic aromatic substitution, the formation of a sigma complex (an arenium ion) is a key intermediate. The stability of this intermediate, and thus the regioselectivity of the reaction, is influenced by the electronic properties of the substituents. The carboxyl and hydrazinosulphonyl groups are both deactivating and meta-directing for electrophilic substitution.

In radical reactions, such as those with hydroxyl radicals, the initial step is often the addition of the radical to the benzene ring, forming a hydroxycyclohexadienyl-type radical intermediate. nih.govrsc.org Subsequent reactions of this intermediate, such as elimination of water or reaction with oxygen, lead to the final products. In the case of this compound, the presence of the hydrazinosulphonyl group could offer alternative reaction pathways, such as abstraction of a hydrogen atom from the hydrazine (B178648) moiety.

During the synthesis of related sulfamoyl benzoic acid analogues, a cyclized intermediate was identified. nih.gov This highlights the possibility of intramolecular reactions leading to stable cyclic intermediates, which could also be a feature of the chemistry of this compound under certain conditions.

Table 3: Potential Intermediates in Reactions of Benzoic Acid Derivatives

Reaction TypeReactantIntermediateMethod of Identification/CharacterizationReference
Electrophilic Aromatic SubstitutionBenzoic AcidArenium Ion (Sigma Complex)General Mechanistic Principle patsnap.com
Radical AdditionBenzoic Acid + OH•Hydroxycyclohexadienyl RadicalComputational Studies nih.govrsc.org
Intramolecular CyclizationSulfamoyl Benzoic Acid PrecursorCyclized LactamIsolation and Spectroscopic Analysis nih.gov

Spectroscopic and Structural Characterization of 3 Hydrazinosulphonyl Benzoic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 3-(Hydrazinosulphonyl)benzoic acid, both one-dimensional and two-dimensional NMR techniques would provide definitive structural information.

¹H NMR and ¹³C NMR Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons on the hydrazinosulphonyl and carboxyl groups. The aromatic region would display a complex pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. Both the carboxyl (-COOH) and hydrazinosulphonyl (-SO₂NHNH₂) groups are electron-withdrawing, which would deshield the aromatic protons, causing them to resonate at a lower field (higher ppm).

The proton on C2 would likely be the most deshielded due to its proximity to both substituents, appearing as a singlet or a narrow triplet. The proton on C6 would appear as a doublet of doublets, coupled to H5 and H4. Similarly, the proton on C5 would be a triplet (or more accurately, a doublet of doublets with similar coupling constants), and the proton on C4 would appear as a doublet of doublets. The labile protons of the -COOH, -NH, and -NH₂ groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent, concentration, and temperature. The integration of the aromatic region would correspond to four protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be expected to show six distinct signals for the aromatic carbons and one for the carboxyl carbon. The carbon atom of the carboxyl group (-COOH) would be the most deshielded, appearing at approximately 166-170 ppm. The carbons directly attached to the electron-withdrawing carboxyl and hydrazinosulphonyl groups (C1 and C3) would also be significantly deshielded. Due to the substitution pattern, four distinct signals are expected for the aromatic carbons C2, C4, C5, and C6, in addition to the quaternary carbons C1 and C3.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-COOH 12.0 - 13.5 (broad s) 166.0 - 170.0
C1 - 130.0 - 135.0
C2 8.2 - 8.4 (s or t) 128.0 - 132.0
C3 - 145.0 - 150.0
C4 7.8 - 8.0 (d or dd) 125.0 - 129.0
C5 7.6 - 7.8 (t) 130.0 - 134.0
C6 8.0 - 8.2 (d or dd) 132.0 - 136.0
-SO₂NH NH₂ 8.5 - 9.5 (broad s) -

Note: Predicted values are based on analogous structures and are subject to solvent and experimental conditions. s = singlet, t = triplet, d = doublet, dd = doublet of doublets.

Two-Dimensional NMR Techniques (e.g., COSY, HETCOR, NOESY)

Two-dimensional (2D) NMR experiments would be crucial for the unambiguous assignment of the ¹H and ¹³C signals. miamioh.eduuvic.cayoutube.comlibretexts.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. libretexts.org Cross-peaks would be expected between the signals of H4 and H5, H5 and H6, confirming their connectivity on the aromatic ring. The absence of a cross-peak to the H2 signal would support its assignment as a singlet or a narrowly coupled triplet.

HETCOR (Heteronuclear Correlation) or HSQC/HMQC: These experiments correlate proton signals with the signals of directly attached carbon atoms. uvic.cayoutube.com An HSQC or HMQC spectrum would definitively link each aromatic proton signal (H2, H4, H5, H6) to its corresponding carbon signal (C2, C4, C5, C6).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. libretexts.org A NOESY spectrum could show a cross-peak between the -NH proton of the hydrazinosulphonyl group and the aromatic proton at the C2 position, providing information about the molecule's preferred conformation.

Mass Spectrometry (MS) Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ionized fragments.

Elucidation of Diagnostic Fragmentation Ions

The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 218.21 g/mol ) would be expected to show a molecular ion peak ([M]⁺) at m/z 218. The fragmentation pattern would be influenced by the presence of the carboxylic acid, sulfonyl, and hydrazine (B178648) groups.

Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (-OH): A prominent peak at m/z 201 ([M-17]⁺) is expected, arising from the cleavage of the hydroxyl group from the carboxylic acid, forming a stable acylium ion. docbrown.infolibretexts.org

Loss of the carboxyl group (-COOH): A peak at m/z 173 ([M-45]⁺) could result from the loss of the entire carboxyl group. docbrown.infolibretexts.org

Cleavage of the S-N bond: Fission of the bond between the sulfur and the hydrazine nitrogen would lead to a fragment at m/z 187 ([M-31]⁺), corresponding to the loss of the -NHNH₂ radical.

Loss of sulfur dioxide (-SO₂): A fragment ion at m/z 154 ([M-64]⁺) could be observed due to the elimination of SO₂.

Fragmentation of the benzene ring: As seen with benzoic acid, further fragmentation of the aromatic ring would produce characteristic ions at m/z 77 ([C₆H₅]⁺) and m/z 51 ([C₄H₃]⁺). docbrown.infofu-berlin.de

Predicted Mass Spectrometry Fragmentation Ions

m/z Value Proposed Fragment Ion
218 [C₇H₆N₂O₄S]⁺ (Molecular Ion)
201 [M - OH]⁺
187 [M - NHNH₂]⁺
173 [M - COOH]⁺
154 [M - SO₂]⁺
77 [C₆H₅]⁺

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) would provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. For instance, HRMS could differentiate between ions of the same nominal mass but different elemental formulas, thus confirming the proposed fragmentation pathways and providing unequivocal structural verification.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.

The spectra of this compound would be dominated by the characteristic vibrations of the O-H, C=O, N-H, and S=O bonds.

-COOH Group: A very broad O-H stretching band would be expected in the IR spectrum from approximately 2500 to 3300 cm⁻¹. The C=O stretching vibration would appear as a strong, sharp band around 1700-1725 cm⁻¹. mdpi.comresearchgate.net

-SO₂NHNH₂ Group: The two S=O bonds would give rise to strong asymmetric and symmetric stretching bands, expected around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The N-H stretching vibrations of the hydrazine moiety would likely appear in the 3200-3400 cm⁻¹ region. ijtsrd.com

Aromatic Ring: C-H stretching vibrations for the aromatic ring would be observed just above 3000 cm⁻¹. C=C stretching vibrations within the ring would produce several bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, characteristic of the 1,3-disubstitution pattern, would be seen in the 680-900 cm⁻¹ range.

Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500 - 3300 (broad)
Carboxylic Acid C=O stretch 1700 - 1725 (strong)
Hydrazine N-H stretch 3200 - 3400
Sulfonyl S=O asymmetric stretch 1330 - 1370 (strong)
Sulfonyl S=O symmetric stretch 1140 - 1180 (strong)
Aromatic Ring C-H stretch 3000 - 3100
Aromatic Ring C=C stretch 1450 - 1600

Raman spectroscopy would be particularly useful for observing the symmetric vibrations, such as the S=O symmetric stretch and the breathing modes of the aromatic ring, which are often weak in the IR spectrum. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structural Elucidation

Detailed structural analysis of these derivatives reveals common motifs, such as the formation of hydrogen-bonded dimers and extended networks, which are critical in defining their solid-state architecture. The data derived from these studies, including unit cell parameters, space group symmetries, and key intermolecular contacts, provide a foundational understanding of how the interplay of the carboxylic acid and sulfonamide (or a related) group governs the crystal packing.

A study on p-sulfamoylbenzoic acid has provided its crystal structure, contributing to the understanding of this group of molecules researchgate.net. Further detailed crystallographic data has been reported for 4-Benzenesulfonamidobenzoic acid, a closely related derivative nih.gov. In the solid state, this compound displays a monoclinic crystal system with the space group P2₁/c nih.gov. The crystal structure is stabilized by a network of classical intermolecular N—H···O and O—H···O hydrogen bonds, as well as non-classical C—H···O interactions nih.gov.

The dihedral angle between the two aromatic rings in 4-Benzenesulfonamidobenzoic acid is 45.36 (15)°, and the carboxyl group is nearly coplanar with the adjacent benzene ring, with a dihedral angle of 6.7 (4)° nih.gov. A key feature of its packing is the formation of centrosymmetric dimers through O—H···O hydrogen bonds between the carboxylic acid moieties of adjacent molecules. These dimers are further linked by N—H···O hydrogen bonds involving the sulfonamide group, creating a robust three-dimensional network nih.gov.

The crystallographic data for 4-Benzenesulfonamidobenzoic acid is summarized in the interactive table below.

Crystallographic Data for 4-Benzenesulfonamidobenzoic Acid
ParameterValue
Chemical FormulaC₁₃H₁₁NO₄S
Molecular Weight277.30
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.2050 (3)
b (Å)37.726 (2)
c (Å)7.3781 (4)
β (°)117.510 (3)
Volume (ų)1284.98 (13)
Z4
Temperature (K)295

The detailed structural information gleaned from the X-ray crystallographic analysis of these derivatives provides a valuable framework for understanding the solid-state behavior of this compound. The propensity for forming strong hydrogen-bonded networks is a defining characteristic that influences the physical properties and molecular recognition capabilities of this class of compounds.

Computational Chemistry and Molecular Modeling of 3 Hydrazinosulphonyl Benzoic Acid

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases.

Geometry Optimization and Electronic Structure Analysis

A foundational step in computational analysis is geometry optimization, where the molecule's lowest energy conformation is determined. This process would yield precise bond lengths, bond angles, and dihedral angles for 3-(Hydrazinosulphonyl)benzoic acid. Analysis of the electronic structure would reveal details about the distribution of electrons within the molecule, influencing its polarity and reactivity.

Frontier Molecular Orbital Theory (HOMO-LUMO Gap Analysis)

Frontier molecular orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally indicates a more reactive molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It is used to identify the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions and chemical reactions. Red regions on an MEP map indicate negative electrostatic potential (electron-rich), while blue regions represent positive potential (electron-poor).

Vibrational Frequencies and Spectroscopic Property Prediction

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies, one can assign the characteristic peaks in an experimental spectrum to specific molecular motions, such as stretching, bending, and twisting of bonds.

Theoretical pKa Calculations and Acidity Prediction

Computational methods can be employed to predict the acidity (pKa) of a molecule. This involves calculating the Gibbs free energy change for the deprotonation reaction in a solvent, providing a theoretical basis for the compound's acidic or basic nature.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the time-dependent behavior of a molecular system. These simulations can reveal information about the conformational changes, diffusion, and interactions of the molecule with its environment, such as a solvent or a biological receptor, over a period of time.

Conformational Analysis and Intermolecular Interactions in Solution

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations in solution. Conformational analysis, a key aspect of computational chemistry, seeks to identify the most stable arrangements of the molecule's atoms. These stable conformations, or conformers, correspond to energy minima on the potential energy surface. The transition between conformers requires overcoming an energy barrier.

For molecules with rotatable bonds, such as the carbon-sulfur and sulfur-nitrogen bonds in this compound, a variety of spatial arrangements are possible. The specific conformation adopted can significantly influence the molecule's physical and chemical properties, including its ability to interact with biological targets. Computational methods, such as density functional theory (DFT) and molecular mechanics, are employed to calculate the energies of different conformers and the barriers to rotation.

Intermolecular interactions in solution are also critical to understanding the behavior of this compound. The carboxylic acid and hydrazinosulphonyl groups are capable of forming strong hydrogen bonds, both with solvent molecules and with other molecules of the same compound, potentially leading to the formation of dimers or larger aggregates. The aromatic ring can participate in π-π stacking interactions. These non-covalent interactions play a crucial role in the solubility and crystal packing of the compound.

Studies of Compound Behavior in Confined Environments

The behavior of molecules can change dramatically when they are moved from a bulk solution into a confined space, such as the active site of an enzyme or a nanoporous material. Classical molecular dynamics simulations are a powerful tool for investigating these effects. researchgate.net

For instance, studies on benzoic acid in confined spaces have shown that confinement can impact the collective dynamics of the liquid, strengthening correlations in the motion of distant molecules. researchgate.net In such environments, aggregation can be mediated by interactions with the confining walls, and a partial polarization of the liquid may be observed. researchgate.net These computational experiments suggest that the hydrogen bond network of molecules like this compound could be more efficiently organized in high-density, confined states. researchgate.net Understanding these changes is vital for applications in drug delivery and materials science.

Protein-Ligand Interaction Dynamics

The biological activity of a compound is often predicated on its ability to bind to a specific protein target. Computational methods are indispensable for studying the dynamics of these protein-ligand interactions. Molecular docking is a widely used technique to predict the preferred binding orientation of a ligand to a protein. For example, a molecular docking study of a benzoic acid derivative with carbonic anhydrase revealed that the molecule fits well into the target protein's active site, indicating its potential as an inhibitor. researchgate.net

Beyond static docking, molecular dynamics simulations can provide a more detailed picture of the binding process, revealing the flexibility of both the protein and the ligand and the role of solvent molecules. Techniques such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can experimentally validate computational models by providing insights into changes in protein conformation upon ligand binding. researchgate.net Studies on the binding of substituted benzoic acids to serum albumin have shown that the affinity of the ligand is sensitive to the nature and position of the substituents, with the electron-density distribution in the aromatic ring playing a crucial role. nih.gov

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods have become a cornerstone of SAR, enabling the rational design of more potent and selective molecules.

Ligand-Based and Structure-Based Computational Approaches

SAR studies can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods are used when the three-dimensional structure of the target protein is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. One common ligand-based approach is the development of pharmacophore models, which define the essential three-dimensional arrangement of functional groups required for biological activity.

Structure-based approaches, on the other hand, are employed when the 3D structure of the protein target has been determined, typically through X-ray crystallography or cryo-electron microscopy. Molecular docking, as mentioned earlier, is a primary example of a structure-based method. By visualizing the binding of a series of compounds to the target, researchers can identify key interactions and suggest modifications to improve binding affinity. For example, SAR studies on substituted sulfamoyl benzamidothiazoles have highlighted the importance of hydrophobic components on the benzene (B151609) ring for activity. nih.gov

Predictive Models for Biological Activity based on Structural Features

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or "descriptors." dergipark.org.trnih.gov These descriptors can be calculated from the 2D or 3D structure of the molecules and can include properties related to hydrophobicity (e.g., logP), electronics (e.g., Hammett constants), and sterics (e.g., molecular volume). nih.govnih.gov

For example, QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) revealed that inhibitory activity increases with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov Similarly, QSAR studies on p-hydroxy benzoic acid derivatives have indicated that antimicrobial activity is governed by topological and shape indices. nih.govcolab.ws These models, once validated, can be used to predict the biological activity of novel compounds before they are synthesized, thereby saving time and resources in the drug discovery process.

Below is an illustrative data table of descriptors that could be used in a QSAR model for derivatives of this compound.

DerivativelogPMolar RefractivitySurface AreaPredicted Activity (pIC50)
Compound A1.255.4210.65.8
Compound B1.560.1225.36.2
Compound C0.952.8205.15.5
Compound D1.863.7238.96.7

This table is for illustrative purposes only. The values are not based on experimental data for this compound derivatives.

In Vitro Mechanistic Investigations of Biological Activity Non Clinical Focus

Molecular Basis of Enzyme Inhibition by the Sulfonyl Moiety (e.g., Zinc-Binding Group Interactions)

The inhibitory potential of many small molecules against metalloenzymes is determined by a specific functional group known as a zinc-binding group (ZBG). These groups are crucial for targeting the active site of zinc-dependent enzymes, such as histone deacetylases (HDACs), by coordinating with the zinc ion essential for catalysis. nih.gov The structure of 3-(Hydrazinosulphonyl)benzoic acid contains a hydrazide function within its hydrazinosulphonyl moiety, which is a known ZBG. nih.gov

Hydrazides, alongside more common ZBGs like hydroxamic acids and benzamides, have been investigated for their ability to inhibit HDACs. nih.gov The general structure of HDAC inhibitors includes a ZBG, a "cap" region that interacts with the rim of the enzyme's active site, and a linker connecting the two. nih.gov In this compound, the benzoic acid ring could serve as the cap and linker.

Studies comparing different ZBGs have revealed distinct kinetic profiles. For instance, while hydroxamic acids often act as pan-HDAC inhibitors with a competitive binding mode, and benzamides can be class-selective competitive inhibitors, hydrazide-based inhibitors have been shown to exhibit a mixed (competitive and non-competitive) binding mode with slow-binding characteristics for class I HDACs. nih.gov The interaction of a ZBG with the zinc ion is a decisive factor in the inhibitory activity of the molecule. nih.gov The sulfonyl group itself can also contribute to binding interactions within an enzyme's active site, further anchoring the inhibitor. Benzoic acid, the core of the compound, has been shown to act as a competitive inhibitor for the cresolase reaction of all three isozymes of Agaricus bisporus tyrosinase and a simple competitive inhibitor of γ-tyrosinase in the catecholase reaction. nih.gov This suggests that the benzoic acid scaffold itself can effectively interact with enzyme active sites.

Receptor Binding Profile and Ligand-Receptor Interactions (Non-Clinical Context)

Understanding the interaction between a ligand like this compound and its potential receptor targets is fundamental. Non-clinical studies employ various biophysical and computational techniques to characterize these interactions, defining the compound's binding affinity, selectivity, and mode of action. Docking studies on 2,5-substituted benzoic acid derivatives targeting anti-apoptotic proteins like Mcl-1 and Bfl-1 predict that the benzoic acid's acid group interacts with key residues, such as Arginine, while other substituents occupy hydrophobic pockets within the protein's binding groove. nih.gov Such studies, often combined with experimental techniques like HSQC-NMR, confirm direct binding to the target protein. nih.gov

Assay Methodologies for Receptor Affinity Determination (e.g., Scintillation Proximity Assays, Radiometric Ligand Binding Assays)

Determining the binding affinity of a compound for a receptor is a critical step in drug discovery and chemical probe development. Radiometric ligand binding assays are a common and sensitive method for this purpose. nih.gov These assays utilize a radiolabeled ligand that binds specifically to a receptor. The affinity of an unlabeled test compound is then determined by its ability to displace the radioligand. Two primary formats for these assays are filtration assays and Scintillation Proximity Assays (SPA). nih.gov

Filtration Assays : In this method, a mixture of the receptor, radioligand, and test compound is incubated. The mixture is then passed through a filter under vacuum. The receptor and any bound radioligand are trapped on the filter, while the unbound radioligand passes through. After washing to minimize non-specific binding, the radioactivity retained on the filter is measured using a scintillation counter. This count is inversely proportional to the binding affinity of the test compound. nih.gov

Scintillation Proximity Assays (SPA) : SPA offers a homogeneous assay format that does not require a separation step. In this technique, the receptor is immobilized onto microscopic beads that contain a scintillant. When a radiolabeled ligand binds to the receptor, it comes into close enough proximity to the bead to excite the scintillant, producing a light signal that can be detected. If a test compound displaces the radioligand, the distance increases, and the signal is reduced. The equilibrium dissociation constant (Kd for the radioligand or Ki for an unlabeled compound) can be determined through saturation or homologous competition experiments once the assay conditions are optimized. nih.gov

Competitive Binding Studies

Competitive binding studies are essential for determining the inhibition constant (Ki) of a test compound and understanding its mechanism of interaction. In these experiments, the receptor is incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor.

The data from these studies are typically plotted as the percentage of specific binding versus the concentration of the competitor. The IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from this curve. The IC₅₀ value can then be converted to the Ki value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand used in the assay.

Studies on benzoic acid derivatives have demonstrated their action as competitive inhibitors. For example, benzoic acid itself is a simple competitive inhibitor of the cresolase activity of tyrosinase isozymes. nih.gov This indicates that the molecule binds to the same active site as the natural substrate.

Modulatory Effects on Cellular Pathways and Biochemical Processes (e.g., Quorum Sensing, Inflammatory Responses)

Beyond direct enzyme or receptor inhibition, compounds like this compound can exert influence over complex cellular processes and signaling pathways.

Quorum Sensing: Quorum sensing (QS) is a cell-to-cell communication process used by bacteria to coordinate gene expression based on population density. nih.gov This communication relies on the production and detection of signaling molecules called autoinducers. nih.govnih.gov By coordinating activities such as biofilm formation and virulence factor production, QS allows bacteria to function as a multicellular unit. nih.gov The inhibition of QS is a promising strategy to control bacterial pathogenicity without exerting the selective pressure of traditional antibiotics. nih.gov Small molecules can act as quorum sensing inhibitors (QSIs) by interfering with the synthesis or reception of autoinducer signals. nih.gov Given the structural diversity of known QSIs, the unique combination of a benzoic acid core and a hydrazinosulphonyl group in this compound presents a candidate for investigation in this area.

Inflammatory Responses: Chronic inflammation is a driver of numerous diseases and is often mediated by signaling pathways like the nuclear factor-kappa B (NF-κB) pathway. nih.gov Activation of NF-κB leads to the production of pro-inflammatory cytokines and chemokines. nih.gov Various benzoic acid derivatives have been shown to possess anti-inflammatory properties. For example, a derivative of salicylic (B10762653) acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was found to significantly reduce levels of the pro-inflammatory cytokines TNF-α and IL-1β in a lipopolysaccharide (LPS)-induced inflammation model, hypothetically through inhibition of COX-2 and the NF-κβ signaling pathway. nih.gov Similarly, esterification of tormentic acid, another complex acid, was shown to enhance its anti-inflammatory effects by targeting NF-κB signaling. nih.gov These findings suggest that a compound like this compound could potentially modulate inflammatory pathways.

Structure-Activity Relationships in Modulating Specific Biochemical Targets

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. For benzoic acid derivatives, SAR studies have provided insights into the features that govern their inhibitory potential against various targets. icm.edu.pl

The position and nature of substituents on the benzoic acid ring are critical. For instance, in the inhibition of α-amylase, the presence of a hydroxyl group at the 2-position of the benzene (B151609) ring was found to have a strong positive effect on inhibitory activity, whereas a hydroxyl group at the 5-position had a negative effect. semanticscholar.org In another study on tyrosinase inhibitors, a series of benzoic acid derivatives were synthesized, and compound 7 (N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide) was identified as the most potent, with an IC₅₀ value significantly lower than the standards, kojic acid and L-mimosine. nih.govresearchgate.net This highlights the importance of the specific amide and nitro-group substitutions in enhancing potency.

The following tables summarize SAR data for benzoic acid derivatives against different enzyme targets.

Table 1: Tyrosinase Inhibitory Activity of Benzoic Acid Derivatives Data sourced from J. Enzyme Inhibition and Med. Chem. nih.govresearchgate.net

CompoundSubstituentsIC₅₀ (µM)
Kojic acid (Standard)-16.67
L-Mimosine (Standard)-3.68
Compound 73,5-dinitro, N-(2-hydroxyethyl)amide1.09

Table 2: α-Amylase Inhibitory Activity of Benzoic Acid Derivatives Data sourced from Nutrients semanticscholar.org

CompoundIC₅₀ (mM)
2,3,4-trihydroxybenzoic acid17.30 ± 0.73
4-methylbenzoic acid52.35 ± 3.31
3,4-dihydroxybenzoic acid26.54 ± 0.65
4-hydroxy-3-methoxybenzoic acid37.11 ± 0.98

These studies collectively demonstrate that the benzoic acid scaffold is a versatile template. The specific activity and potency of derivatives like this compound would be dictated by the electronic and steric properties of the hydrazinosulphonyl group and its placement on the aromatic ring.

Role as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. Benzoic acid itself has been utilized as a probe for detecting hydroxyl radicals (HO·). researchgate.net The reaction between benzoic acid and these radicals produces detectable products, allowing for their quantification. researchgate.net

Given that this compound possesses specific functional groups—a potential zinc-binding hydrazide and a polar sulfonyl group—it could be designed or used as a chemical probe. For example, if it demonstrates selective inhibition of a particular metalloenzyme, it could be used to investigate the physiological and pathological roles of that enzyme in cellular models. Its structural features could be modified with reporter tags (e.g., fluorescent dyes or biotin) to facilitate the visualization or isolation of its biological targets. The development of such probes is crucial for target validation and for elucidating complex biological pathways.

Applications in Advanced Materials and Chemical Technologies Beyond Direct Pharmacological Use

Role as Synthetic Intermediates in Organic Synthesis

3-(Hydrazinosulphonyl)benzoic acid serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of its hydrazine (B178648) and carboxylic acid functionalities. These groups allow for the construction of more complex molecules, including a variety of heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science.

The hydrazine moiety is particularly reactive towards carbonyl compounds, such as aldehydes and ketones, to form hydrazones. This reaction is a cornerstone of condensation chemistry and a key step in the synthesis of numerous five- and six-membered heterocyclic rings. For instance, the reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and widely used method for the preparation of pyrazoles. youtube.com In this context, this compound can be envisioned as a precursor to a wide array of substituted pyrazoles, where the benzoic acid group can be further modified to tune the final product's properties. The general synthesis of pyrazoles involves the initial formation of an imine with one carbonyl group, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole (B372694) ring. youtube.com

Similarly, the hydrazine group can participate in the formation of other heterocyclic systems. For example, reactions with β-keto esters can lead to pyrazolinones, and reactions with isothiocyanates can yield thiosemicarbazides, which are themselves versatile intermediates for the synthesis of triazoles and thiadiazoles. The synthesis of 1,2,4-triazole (B32235) derivatives, for example, can be achieved through the cyclization of thiosemicarbazide (B42300) precursors. nepjol.info The presence of the benzoic acid and sulfonyl groups on the starting material provides handles for further chemical elaboration, allowing for the creation of diverse molecular architectures.

The synthesis of various heterocyclic compounds often relies on multi-component reactions where a hydrazine derivative is a key building block. For instance, four-component reactions involving an aldehyde, a β-ketoester like ethyl acetoacetate, malononitrile, and a hydrazine are commonly employed for the efficient synthesis of pyrano[2,3-c]pyrazole derivatives. nih.govresearchgate.netsemanticscholar.org By using this compound in such reactions, a functionalized pyranopyrazole with a pending benzoic acid group could be synthesized, offering opportunities for creating novel compounds with potentially interesting biological or material properties.

The following table summarizes the potential of this compound in the synthesis of various heterocyclic compounds.

Heterocyclic ProductReactant(s) with this compoundKey Reaction Type
Pyrazoles1,3-Dicarbonyl compoundsCondensation, Cyclization
Pyrazolinonesβ-Keto estersCondensation, Cyclization
ThiosemicarbazidesIsothiocyanatesAddition
1,2,4-TriazolesThiosemicarbazide precursor followed by cyclizationCyclization
Pyrano[2,3-c]pyrazolesAldehydes, Malononitrile, β-Keto estersMulti-component condensation

Derivatizing Agent in Analytical Chemistry and Metabolomics

In analytical chemistry, particularly in chromatography and mass spectrometry, derivatization is a crucial technique used to modify analytes to enhance their detection, improve separation, and increase volatility or ionization efficiency. libretexts.org this compound possesses the necessary chemical features to act as an effective derivatizing agent, especially for the analysis of carbonyl-containing compounds like aldehydes and ketones, which are important biomarkers in metabolomics. nih.govnih.gov

The hydrazine group of this compound can react with the carbonyl group of an aldehyde or ketone to form a stable hydrazone. libretexts.org This reaction is highly specific and proceeds under mild conditions. The resulting derivative has several advantages for analysis:

Enhanced Detectability: The introduction of the benzoyl sulfonyl hydrazone moiety can significantly increase the molar absorptivity of the analyte, making it more sensitive to UV-Vis detection in High-Performance Liquid Chromatography (HPLC). The aromatic ring and the sulfonyl group contribute to this effect.

Improved Ionization for Mass Spectrometry: The derivative is expected to have better ionization efficiency in mass spectrometry (MS), particularly with electrospray ionization (ESI), leading to lower detection limits. The presence of the acidic proton on the carboxylic acid and the nitrogen atoms can facilitate protonation or deprotonation, depending on the ionization mode.

Increased Hydrophobicity: The derivatization of polar carbonyl compounds with the relatively nonpolar this compound increases the hydrophobicity of the resulting hydrazone. This is advantageous for reversed-phase HPLC, where it leads to better retention and separation on C18 columns. libretexts.org

A study on the related compound, 3-(chlorosulfonyl)benzoic acid, demonstrated its successful use as a novel derivatizing agent for the sensitive analysis of lipids by UHPLC/MS/MS. scilit.com This suggests that the sulfonyl benzoic acid scaffold is well-suited for creating derivatives with excellent chromatographic and mass spectrometric properties. Furthermore, other hydrazine-containing reagents, such as 4-hydrazinobenzoic acid and 2-hydrazinoquinoline, have been effectively used to derivatize aldehydes and ketones for analysis by HPLC and LC-MS. nih.govresearchgate.net These precedents strongly support the potential of this compound as a valuable tool in the analytical chemist's toolbox for metabolomic profiling and the targeted analysis of carbonyl compounds.

The general reaction for the derivatization of a carbonyl compound with this compound is shown below:

Generated code

Cross-linking Agent in Biochemical and Polymer Sciences

Cross-linking is a process that links one polymer chain to another, resulting in a three-dimensional network structure. This modification significantly impacts the physicochemical properties of the polymer, such as mechanical strength, thermal stability, and swelling behavior. This compound, with its two distinct reactive functional groups, has the potential to act as a cross-linking agent for various polymers.

The carboxylic acid group can readily react with polymers containing hydroxyl (-OH) or amine (-NH₂) groups, such as cellulose, chitosan, polyvinyl alcohol, and polyamides. This reaction, typically carried out in the presence of a carbodiimide (B86325) activator like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), forms a stable amide or ester linkage.

The hydrazinosulfonyl group offers a second point of attachment. While the direct reaction of the hydrazinosulfonyl group with polymer backbones is less common, it can participate in several types of reactions:

Condensation Reactions: The hydrazine moiety can react with carbonyl groups present on a polymer chain, for example, in oxidized polysaccharides or polymers functionalized with aldehyde or ketone groups.

Formation of Triazine Networks: Research has shown the synthesis of polymers based on s-triazine bishydrazino derivatives. mdpi.com This suggests that under appropriate conditions, the hydrazine group could react with cyanuric chloride or other triazine-based molecules to form a cross-linked network.

Free Radical Reactions: In some polymer systems, the sulfonyl hydrazide group can be a source of free radicals upon heating, which could initiate cross-linking through radical polymerization or grafting.

The bifunctional nature of this compound allows for a two-step cross-linking process. For example, a polymer could first be functionalized with the carboxylic acid group, and then the pendant hydrazinosulfonyl groups could be used for a subsequent cross-linking reaction. This controlled approach allows for the fine-tuning of the cross-linking density and, consequently, the material's properties.

The potential cross-linking reactions are summarized in the table below:

Functional Group of this compoundReactive Group on PolymerType of Linkage
Carboxylic acidHydroxyl (-OH)Ester
Carboxylic acidAmine (-NH₂)Amide
Hydrazinosulfonyl (hydrazine moiety)Carbonyl (C=O)Hydrazone
HydrazinosulfonylTriazine derivativesCovalent bond within a triazine network

Influence on Material Properties as an Additive

The incorporation of additives is a common strategy to enhance the properties of polymeric materials. europlas.com.vnazom.com this compound, due to its chemical structure, can be considered a functional additive that can influence various properties of polymers.

The benzoic acid moiety can have several effects. Studies on benzoic acid as a polymer additive have shown that it can be incorporated into the crystalline phases of polymers like syndiotactic polystyrene. nih.govorganic-chemistry.org This can lead to the formation of co-crystalline phases and can even disrupt the aggregation of the additive molecules. nih.govorganic-chemistry.org Such molecular-level dispersion can significantly impact the mechanical and thermal properties of the polymer. The carboxylic acid group can also improve the adhesion of the polymer to other surfaces or fillers through hydrogen bonding.

The sulfonylhydrazide group is known to have specific functionalities when used as a polymer additive. For instance, sulfonyl hydrazides are used as foaming agents in the polymer industry. researchgate.net Upon heating, they decompose to release nitrogen gas, creating a cellular structure within the polymer matrix. This is utilized in the production of polymer foams. The decomposition temperature and the amount of gas released can be tailored by the chemical structure of the sulfonyl hydrazide. The incorporation of a polymeric foaming agent containing a sulfonylhydrazide group has been shown to improve the cell structure and compatibility with the polymer matrix. researchgate.net

Therefore, as an additive, this compound could potentially offer a dual function:

Property Modifier: The benzoic acid part can interact with the polymer chains, influencing crystallinity, thermal stability, and mechanical strength.

Foaming Agent: The sulfonylhydrazide part could be used to create foamed polymer materials with controlled cell structures.

The effectiveness of this compound as an additive would depend on its compatibility with the host polymer and the processing conditions. The presence of both a polar carboxylic acid and a sulfonylhydrazide group suggests that it might be particularly effective in polar polymers or in systems where specific interactions with these functional groups are desired.

The potential effects of this compound as a polymer additive are summarized below:

Functional MoietyPotential Effect on Polymer Properties
Benzoic acidModification of crystallinity, enhanced thermal stability, improved adhesion
SulfonylhydrazideFoaming agent (gas generation), modification of cell structure in foams

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthesis for Chiral Derivatives

A significant and promising area of future research lies in the development of asymmetric synthetic routes to produce chiral derivatives of 3-(Hydrazinosulphonyl)benzoic acid. The introduction of chirality can have profound effects on the biological activity of molecules. While general methods for synthesizing sulfonyl hydrazides exist, often involving the reaction of a sulfonyl chloride with a hydrazine (B178648), the specific asymmetric synthesis of chiral derivatives of this compound remains an unexplored frontier. Future work could focus on employing chiral catalysts or auxiliaries to control the stereochemistry during the synthesis, leading to the production of enantiomerically pure compounds. These chiral derivatives could then be investigated for stereoselective interactions with biological targets, potentially leading to the development of more potent and selective therapeutic agents.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The application of advanced spectroscopic techniques as real-time probes for monitoring reactions involving this compound presents another key research avenue. Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and process analytical technology (PAT) can provide invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. While standard analytical methods like HPLC are available for the analysis of this compound tandfonline.com, real-time monitoring would offer a more dynamic understanding of its chemical transformations. This could be particularly useful in optimizing reaction conditions for the synthesis of its derivatives and for studying its role in complex chemical processes.

Integrated Computational and Experimental Approaches for De Novo Design

The synergy between computational modeling and experimental synthesis offers a powerful strategy for the de novo design of novel functional molecules based on the this compound scaffold. Molecular modeling and docking studies can be employed to predict the binding affinities of designed derivatives with specific biological targets, such as enzymes or receptors. nih.gov This computational pre-screening can guide the synthesis of the most promising candidates, thereby streamlining the drug discovery process. Such an integrated approach, combining theoretical predictions with practical synthesis and biological evaluation, can accelerate the identification of new lead compounds with desired pharmacological properties.

Exploration of Novel Biochemical Targets and Mechanistic Insights

The broad biological activity reported for sulfonyl hydrazide and hydrazone derivatives suggests that this compound derivatives could interact with a wide range of biochemical targets. nih.govnih.govunacademy.comresearchgate.netmdpi.comomicsonline.orgnih.gov Future research should focus on identifying and validating these novel targets. This could involve high-throughput screening of derivative libraries against various enzymes, receptors, and other biomolecules. Elucidating the precise mechanisms of action at a molecular level will be crucial for understanding their therapeutic potential and for the rational design of next-generation drugs. For instance, derivatives could be investigated as potential inhibitors of enzymes like carbonic anhydrase or choline (B1196258) esterase. nih.govunacademy.comnih.gov

Emerging Applications in Niche Technologies

Beyond the well-established fields of medicinal chemistry, the unique properties of this compound and its derivatives could be harnessed for applications in niche technologies. The presence of both a sulfonic acid precursor and a carboxylic acid group makes it an interesting candidate for the development of novel polymers and materials. mdpi.comresearchgate.net For example, it could be explored as a monomer or a cross-linking agent in the synthesis of specialty polymers with tailored properties. velsicol.comjustlonghealth.com Its ability to participate in various chemical reactions also suggests its potential use as a versatile chemical intermediate in the synthesis of complex organic molecules, including heterocyclic compounds with interesting biological activities. mdpi.comnih.govgsconlinepress.comresearchgate.netresearchgate.net Furthermore, the application of sulfonyl hydrazides in electrosynthesis opens up possibilities for green and efficient chemical transformations. nih.govacs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.